Critical Evidence Gap: No Direct Comparative Activity Data Identified for CAS 2097929-36-5
An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) did not yield quantitative head‑to‑head comparisons, cross‑study comparable data, or class‑level differential benchmarks that directly involve Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate (CAS 2097929-36-5). While the sulfamoyl benzoate derivative 005A has been characterized as a p18INK4C inhibitor that enhances human long‑term HSC self‑renewal at 20 nM in ex vivo culture and sustains multi‑month engraftment in primary and secondary xenotransplant models [1], the publicly available literature does not confirm that CAS 2097929-36-5 is structurally identical to 005A. No assay data with explicit comparator compounds were found for this specific CAS registry number. Consequently, a quantitative differentiation claim cannot be formulated at this time. Any procurement decision should be predicated on requesting head‑to‑head potency, selectivity, and functional data from vendors or on commissioning bespoke comparative profiling against the most relevant in‑class competitors (e.g., other sulfamoyl benzoate p18 inhibitors or thiophene‑containing HSC expansion agents).
| Evidence Dimension | Not applicable – no comparator data available |
|---|---|
| Target Compound Data | No quantitative pharmacodynamic or pharmacokinetic data specific to CAS 2097929-36-5 were identified. |
| Comparator Or Baseline | No comparator defined. |
| Quantified Difference | Not calculable. |
| Conditions | Not applicable. |
Why This Matters
Users cannot prioritize CAS 2097929-36-5 over analogs without quantitative, comparator‑based evidence; this gap must be closed by requesting assay results from suppliers before committing to procurement.
- [1] Li Y, Zhang W, Zhang Y, et al. Enhanced self-renewal of human long-term hematopoietic stem cells by a sulfamoyl benzoate derivative targeting p18INK4C. Blood Advances. 2021;5(17):3362-3372. doi:10.1182/bloodadvances.2020004054 View Source
